![molecular formula C21H26O2 B1329963 4-Pentylphenyl 4-propylbenzoate CAS No. 50649-60-0](/img/structure/B1329963.png)
4-Pentylphenyl 4-propylbenzoate
Overview
Description
4-Pentylphenyl 4-propylbenzoate (PPPB) is a nematic liquid crystal . It has a chemical structure of 4-propylphenyl ester of 4-pentylphenyl . The molecular formula is C21H26O2 .
Molecular Structure Analysis
The molecular weight of 4-Pentylphenyl 4-propylbenzoate is approximately 310.43 g/mol . The exact mass and monoisotopic mass are 310.193280068 g/mol . The InChI string isInChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20 (16-12-18)23-21 (22)19-13-9-17 (7-4-2)10-14-19/h9-16H,3-8H2,1-2H3
. Physical And Chemical Properties Analysis
The compound is a liquid crystal . Its refractive index is 1.543 , and its density is 0.989 g/mL at 25 °C . It has a high XLogP3-AA value of 7.1, indicating it is very hydrophobic .Scientific Research Applications
Liquid Crystal Displays (LCDs)
4-Pentylphenyl 4-propylbenzoate is a nematic liquid crystal . It is used in optical electronics applications, particularly in liquid-crystal displays (LCDs) . The unique properties of this compound allow it to align in a specific direction when subjected to an electric field, making it ideal for use in LCDs.
Optoelectronic Materials
This compound is also classified as an optoelectronic material . Optoelectronic materials are used in devices that convert electrical signals into photon signals and vice versa. This includes applications in telecommunications, sensors, and data storage devices.
Materials Science
In the field of materials science, 4-Pentylphenyl 4-propylbenzoate is used due to its unique properties. Its ability to form different phases and align in response to an electric field can be leveraged in the development of new materials with tailored properties.
Organic Synthesis
4-Pentylphenyl 4-propylbenzoate can be used in organic synthesis. Its chemical structure, which includes two phenyl groups and an ester group, makes it a versatile compound for various organic reactions.
Polymer-Dispersed Liquid Crystal (PDLC) Applications
Research has been conducted on the electro-optical characteristics of polymer-dispersed liquid crystal containing 4-Pentylphenyl 4-propylbenzoate . PDLCs have applications in smart windows, switchable privacy windows, and other display technologies.
Time Domain Reflectometry Studies
Time Domain Reflectometry (TDR) studies have been conducted on 4-Pentylphenyl 4-propylbenzoate . TDR is a technique used to determine the characteristics of electrical lines by observing reflected waveforms. In this context, it is used to study the properties of the liquid crystal.
Mechanism of Action
Target of Action
It is known to be used in optical electronics applications, such as liquid-crystal displays (lcds) .
Mode of Action
The mode of action of 4-Pentylphenyl 4-propylbenzoate is related to its liquid crystal properties . It interacts with light in a specific manner that makes it useful in LCD technology .
Biochemical Pathways
Its primary use is in the field of optical electronics rather than biochemistry .
Result of Action
The result of the action of 4-Pentylphenyl 4-propylbenzoate is the creation of specific optical effects in LCD technology . On a molecular level, it may align in certain ways under an electric field, affecting the polarization of light .
Action Environment
The action, efficacy, and stability of 4-Pentylphenyl 4-propylbenzoate can be influenced by environmental factors such as temperature and electric fields . For instance, its liquid crystal properties may vary with temperature .
properties
IUPAC Name |
(4-pentylphenyl) 4-propylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFPAKRCJNBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068570 | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50649-60-0 | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50649-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylphenyl 4-propylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pentylphenyl 4-propylbenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSH7XXL3AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.